tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate
Overview
Description
The compound “tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . It has a molecular formula of C11H14ClN5O2, an average mass of 283.714 Da, and a monoisotopic mass of 283.083588 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a two-step synthesis process was used to create a family of 12 triazolo-pyridazine-6-yl-substituted piperazines . The process involved conjugating corresponding 2° amines with 6-chloro-3-(m-tolyl)-triazolopyridazine .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied extensively. The crystal structures of BD1 in complex with four selected inhibitors were determined, providing insight into the binding modes . The C7 and C8 positions of [1,2,4]triazolo[4,3-b]pyridazine showed a relatively positive charge and were positioned near Asn140 .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Structure Analysis of Triazolo[4,3-b]pyridazine 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, a related compound to tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate, was synthesized and analyzed. This process involved treatments with various chemicals and was elucidated using spectroscopic techniques. The compound crystallized in the monoclinic crystal system, and its structure was confirmed using X-ray diffraction. Additionally, Density Functional Theory (DFT) calculations helped in understanding the compound's properties like HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).
Antioxidant Properties
Synthesis and Antioxidant Activity of Triazolopyridazine Derivatives The study focused on the synthesis of derivatives of 8Н-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones and their antioxidant properties. The structure of these compounds was confirmed through various spectral methods. These substances exhibited both antioxidant and prooxidant properties, influenced by the chemical structure. The introduction of electron-withdrawing substituents into the benzene ring was found to decrease antioxidant properties (Novodvorskyi et al., 2020).
Synthesis Techniques and Molecular Analysis
Synthesis and Crystal Structure Characterization of Triazole Pyridazine Derivatives This study synthesized and characterized compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4] triazolo[4,3-b]pyridazine. These compounds showed potential biological properties such as anti-tumor and anti-inflammatory activity. The structures were confirmed using single crystal X-ray diffraction technique, and DFT calculations were employed to analyze various quantum chemical parameters (Sallam et al., 2021).
Mechanism of Action
Future Directions
The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “tert-Butyl ((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of BRD4 inhibitors against various diseases is actively being conducted .
Properties
IUPAC Name |
tert-butyl N-[(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5O2/c1-11(2,3)19-10(18)13-6-9-15-14-8-5-4-7(12)16-17(8)9/h4-5H,6H2,1-3H3,(H,13,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQMHNOTRSUPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NN=C2N1N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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